molecular formula C14H22N2O2S B8644213 [1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine

[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine

Cat. No.: B8644213
M. Wt: 282.40 g/mol
InChI Key: KLPGAGFVEHPRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine is a chemical compound with a complex structure that includes a piperidine ring substituted with a phenyl-ethanesulfonyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being carried out.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The phenyl-ethanesulfonyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring and methylamine group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

[1-(2-Phenylethylsulfonyl)piperidin-4-yl]methanamine can be compared with other similar compounds, such as:

    N-[5-(ethanesulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine: This compound has a similar sulfonyl group but differs in its overall structure and biological activity.

    Cerdulatinib: Another compound with a sulfonyl group, used in clinical research for its potential therapeutic effects.

Properties

Molecular Formula

C14H22N2O2S

Molecular Weight

282.40 g/mol

IUPAC Name

[1-(2-phenylethylsulfonyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C14H22N2O2S/c15-12-14-6-9-16(10-7-14)19(17,18)11-8-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2

InChI Key

KLPGAGFVEHPRGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)CCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.5 g of [1-(2-phenyl-ethenesulfonyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester, 1 g of 20% palladium hydroxide on carbon, 200 mL of methanol and 50 mL of tetrahydrofuran were shaken under 50 psi of hydrogen for 2 days at rt. The catalyst was filtered off and washed with 250 mL of methanol. Concentration under reduced pressure gave the C-[1-(2-phenyl-ethanesulfonyl)-piperidin-4-yl]-methylamine as a white solid.
Name
[1-(2-phenyl-ethenesulfonyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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